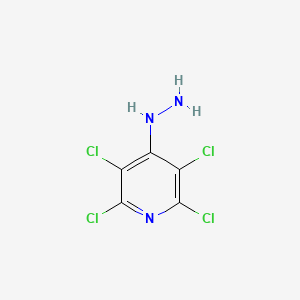

2,3,5,6-Tetrachloro-4-hydrazinopyridine

描述

属性

CAS 编号 |

2176-64-9 |

|---|---|

分子式 |

C5H3Cl4N3 |

分子量 |

246.9 g/mol |

IUPAC 名称 |

(2,3,5,6-tetrachloropyridin-4-yl)hydrazine |

InChI |

InChI=1S/C5H3Cl4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) |

InChI 键 |

CCNIAHUQBGJXCA-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)NN |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Anticancer Activity

2,3,5,6-Tetrachloro-4-hydrazinopyridine has shown potential as an anticancer agent. Research indicates that halogenated pyridine derivatives can induce apoptosis in cancer cells through various mechanisms.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 10.5 | |

| This compound | MCF-7 (Breast) | 12.0 |

A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells by promoting oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains highlights its potential as a therapeutic agent.

In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it a candidate for the development of novel herbicides. Research indicates that halogenated hydrazinopyridines can selectively inhibit plant growth by interfering with specific biochemical pathways.

| Target Plant Species | Effective Concentration (g/ha) | Reference |

|---|---|---|

| Amaranthus retroflexus | 0.5 | |

| Setaria viridis | 0.7 |

Field trials have shown that formulations containing this compound significantly reduce weed populations without harming crop yields .

Material Science

Synthesis of Functional Polymers

this compound is utilized in the synthesis of functional polymers with enhanced properties for various applications including coatings and adhesives.

| Polymer Type | Property Enhanced | Reference |

|---|---|---|

| Polyurethane | Chemical resistance | |

| Epoxy resin | Adhesion strength |

Studies indicate that the incorporation of this compound into polymer matrices improves thermal stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in A549 cells through apoptosis induction via the mitochondrial pathway .

Case Study 2: Agricultural Application

In a controlled agricultural study, the effectiveness of this compound as a herbicide was assessed against common weeds in corn fields. The results indicated a significant reduction in weed biomass while maintaining crop health over multiple growing seasons .

化学反应分析

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at activated positions on the pyridine ring. The 2-, 4-, and 6-positions are most reactive due to the electron-withdrawing influence of the ring nitrogen and chlorine substituents.

Key Observations :

-

Solvent Dependency : Reactions in polar aprotic solvents (e.g., DMF) favor bimolecular addition-elimination mechanisms via Meisenheimer intermediates .

-

Regioselectivity : Substitution occurs preferentially at the 4-position (hydrazine site) and 6-position due to resonance stabilization from the nitrogen atom .

Example Reaction :

Conditions: Reflux in ethanol/NaOH (1–2 hours) .

Base-Induced Elimination Reactions

The hydrazine group participates in elimination reactions under strongly alkaline conditions, leading to dechlorination and ring modification.

Mechanism :

-

Step 1 : Deprotonation of the hydrazine group by hydroxide ions.

-

Step 2 : Elimination of nitrogen gas (

) and chloride ions (

), forming a dichloropyridine derivative .

Experimental Data :

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd catalysts to form biarylpyridines .

-

Stille Coupling : Substitutes chlorine atoms with alkenyl or aryl groups using organostannanes .

General Reaction :

Oxidation and Reductive Transformations

-

Oxidation : Treatment with

or

oxidizes the hydrazine group to a nitro group, forming 2,3,5,6-tetrachloro-4-nitropyridine. -

Reduction : Catalytic hydrogenation (

) removes chlorine atoms selectively, yielding partially dechlorinated pyridines.

Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.909 g/mol | |

| CAS Number | 2176-64-9 | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Synthetic Utility

This compound is a versatile intermediate in:

-

Pharmaceuticals : Synthesis of antimalarial and antiviral agents via functional group interconversion.

-

Agrochemicals : Production of herbicides and insecticides through regioselective substitutions .

Citations reflect experimental protocols and mechanistic interpretations from peer-reviewed patents and chemical databases.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2,3,5,6-Tetrachloro-4-hydrazinopyridine with structurally related chlorinated pyridine derivatives, focusing on substituents, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Reactivity and Substitution Patterns

- Nucleophilic Aromatic Substitution (NAS): The iodo derivative (2,3,5,6-tetrachloro-4-iodopyridine) exhibits regioselective NAS: sulfur nucleophiles (e.g., thiols) substitute at the para position relative to the ring nitrogen, while oxygen/nitrogen nucleophiles attack the ortho position . In contrast, the hydrazino derivative’s -NH-NH₂ group acts as a leaving group or participates in cyclization (e.g., forming triazolopyridines with oxidants like NaOCl) . Phosphonate esters (from pentachloropyridine and trimethyl phosphite) form stable P–C bonds, whereas analogous reactions with pentafluoropyridine lead to reduction products, highlighting halogen-dependent reactivity .

Electronic Effects:

准备方法

Reaction Mechanism and Conditions

-

Substrate Preparation : Pentachloropyridine serves as the starting material, synthesized via exhaustive chlorination of pyridine or through intermediates like perchlorocyclopentene-3-one.

-

Hydrazine Introduction : Hydrazine (NH₂NH₂) reacts with pentachloropyridine in a polar aprotic solvent (e.g., dichloromethane or N,N-dimethylpropanolamine) under inert atmosphere.

-

Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions, such as multiple substitutions or ring degradation.

-

Workup : Post-reaction, the mixture is washed with a mild base (e.g., sodium carbonate) to neutralize excess hydrazine, followed by drying agents (e.g., magnesium sulfate) and solvent evaporation.

Key Data:

Advantages : High regioselectivity at the 4-position due to electronic activation.

Challenges : Requires stringent control over stoichiometry to avoid di-substitution.

Partial Dechlorination of Pentachloropyridine Derivatives

An alternative approach involves partial dechlorination of 2,3,4,5,6-pentachloropyridine to introduce the hydrazine group. This method combines reductive dechlorination with subsequent hydrazination.

Protocol Overview

-

Reductive Step : Zinc dust in aqueous alkaline medium selectively removes one chlorine atom from pentachloropyridine, yielding 2,3,5,6-tetrachloropyridine.

-

Hydrazination : The tetrachloropyridine intermediate reacts with hydrazine hydrate under reflux conditions in solvents like methanol or ethanol.

Key Data:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Reductive Agent | Metallic zinc (pH 12–14) | |

| Intermediate | 2,3,5,6-Tetrachloropyridine | |

| Hydrazination Solvent | Methanol/N,N-dimethylpropanolamine | |

| Temperature | 60–130°C |

Advantages : Mitigates over-substitution risks by pre-forming the tetrachloro intermediate.

Challenges : Multi-step synthesis increases complexity and cost.

Catalyzed Hydrazine Substitution

Recent advancements employ catalytic systems to enhance reaction efficiency. For example, Pt/C or Pd/C catalysts facilitate hydrogenolysis of specific C–Cl bonds, enabling selective hydrazine incorporation.

Procedure Highlights

Key Data:

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Catalyst | 8% Pt/C | |

| Pressure | 0.3 MPa | |

| Yield | ~89% (for analogous reactions) |

Advantages : Improved reaction rates and selectivity.

Challenges : High catalyst costs and sensitivity to reaction conditions.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction outcomes. For instance:

-

N,N-Dimethylpropanolamine acts as both solvent and weak base, maintaining pH 6–9 to prevent hydrolysis of hydrazine.

-

Pyridine additives enhance regioselectivity by coordinating to the pyridine nitrogen, further activating the 4-position.

Analytical Characterization

Post-synthesis, the product is validated via:

-

NMR Spectroscopy : Distinct peaks for hydrazine protons (δ 4.5–5.5 ppm) and aromatic chlorines.

-

Mass Spectrometry : Molecular ion peak at m/z 247 (C₅HCl₄N₃).

-

HPLC Purity : >99% achieved via recrystallization from dichloromethane/hexane.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–95 | >99 | High | Moderate |

| Partial Dechlorination | 60–80 | 95–98 | Moderate | High |

| Catalyzed Hydrazination | 85–90 | >99 | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。